molecular formula C13H8BrF3N2O2 B7563562 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No. B7563562
M. Wt: 361.11 g/mol
InChI Key: ZACIGOYLYRPLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide, also known as TFB-TN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of nicotinamide and is widely used as a research tool in biochemical and physiological studies.

Mechanism of Action

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide acts as an inhibitor of NAD+ dependent enzymes such as PARP and sirtuins. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways. 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide has also been shown to activate the NAD+ biosynthesis pathway, which can have potential therapeutic applications in diseases such as diabetes and neurodegenerative disorders.
Biochemical and Physiological Effects:
5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of NAD+ in cells, which can have potential therapeutic applications in various diseases. 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a valuable research tool due to its specificity towards NAD+ dependent enzymes. It has been shown to have minimal off-target effects, which makes it a reliable compound for studying the role of NAD+ in cellular metabolism and signaling pathways. However, 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide. One potential area of study is the development of more potent PARP inhibitors based on the structure of 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide. Another area of research is the investigation of the role of NAD+ in aging and age-related diseases. 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide can also be used to study the effects of NAD+ on mitochondrial function, which has implications for various diseases such as Parkinson's and Alzheimer's disease.
Conclusion:
In conclusion, 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a valuable research tool that has potential applications in various fields of study. Its specificity towards NAD+ dependent enzymes makes it a reliable compound for studying cellular metabolism and signaling pathways. Further research is needed to fully understand the potential therapeutic applications of 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide in various diseases.

Scientific Research Applications

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is widely used as a research tool in various fields of study such as biochemistry, pharmacology, and neuroscience. This compound is commonly used to study the role of nicotinamide adenine dinucleotide (NAD+) in cellular metabolism and signaling pathways. 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is also used to investigate the mechanism of action of poly(ADP-ribose) polymerase (PARP) inhibitors, which are potential cancer therapeutics.

properties

IUPAC Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O2/c14-9-5-8(6-18-7-9)12(20)19-10-1-3-11(4-2-10)21-13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIGOYLYRPLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Synthesis routes and methods I

Procedure details

SOCl2 (10.84 mL, 148.5 mmol) was added to a suspension of 5-bromonicotinic acid (5 g, 24.75 mmol) in DCM (60 mL) and the RM was stirred at RT overnight. The solvent was evaporated off under reduced pressure and the residue was dissolved in DCM (40 mL), the mixture was cooled to 0° C. under a nitrogen atmosphere, DIPEA (8.65 mL, 49.5 mmol) was added dropwise, followed with a solution of 4-trifluoromethoxyaniline (3.65 mL, 27.2 mmol) in DCM (20 mL). The RM was stirred for 2 h, treated with sat. aq. Na2CO3 (100 mL), and extracted EtOAc. The combined extracts were washed with sat. solution of KH2PO4 (pH=4), brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to give a residue which was recrystallized from n-heptane/EtOAc to afford the title compound as beige needles. UPLC-MS (Condition 1) tR=2.71 min, m/z=360.9-362.9 [M+H]+, m/z=358.9-361.0 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.3 Hz, 2H) 7.87 (d, 2H) 8.55 (t, J=2.1 Hz, 1H) 8.93 (d, J=2.2 Hz, 1H) 9.07 (d, J=1.7 Hz, 1H) 10.67 (s, 1H).
Name
Quantity
10.84 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared in an analogous fashion to that described in Stage 59.1 using 5-bromonicotinic acid and 4-(trifluoromethoxy)aniline to afford white crystals. UPLC-MS (Condition 2) tR=1.11 min, 361.1/363 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.